molecular formula C17H14BrN3O2S B2904403 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 895458-12-5

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2904403
CAS No.: 895458-12-5
M. Wt: 404.28
InChI Key: GZYZNOIZFHINBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS: 872694-90-1; molecular formula: C₁₈H₁₃BrClN₃OS; molecular weight: 434.7 g/mol) features a pyridazine core substituted with a 4-bromophenyl group at position 6 and a sulfur-linked acetamide moiety at position 2. The acetamide nitrogen is further modified with a furan-2-ylmethyl group. This structure combines heterocyclic (pyridazine, furan) and halogenated aromatic (4-bromophenyl) motifs, which are common in pharmacologically active compounds targeting inflammation, microbial infections, or cancer .

Synthetic routes for analogous acetamides involve alkylation of thiol-containing heterocycles (e.g., pyridazin-3-thione) with α-chloroacetamides under basic conditions (e.g., KOH), followed by functionalization of the acetamide nitrogen . The compound’s anti-exudative activity has been inferred from studies on structurally related triazole- and pyridazine-based acetamides, which inhibit inflammatory mediators in rodent models .

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYZNOIZFHINBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The bromophenyl group is introduced via a bromination reaction, followed by the formation of the sulfanyl linkage. The final step involves the attachment of the furan-2-ylmethyl acetamide moiety under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .

Scientific Research Applications

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Modifications

Compound Name Molecular Formula Substituents Biological Activity Reference
2-{[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide C₁₈H₁₃BrClN₃OS 4-Bromophenyl (pyridazine), furan-2-ylmethyl (acetamide) Anti-exudative (predicted)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 4-Chlorophenyl, 4,6-diaminopyrimidine Antimicrobial
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 3-Chlorophenyl, 4,6-diaminopyrimidine Anticancer (in vitro)
2-[(6-(4-Fluorophenyl)pyridazin-3-yl)oxy]-N-(2-ethoxyethyl)acetamide C₁₈H₁₆FN₃O₃ 4-Fluorophenyl (pyridazine), ethoxyethyl (acetamide) Anti-inflammatory (reported)
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₈H₂₂BrN₅OS 4-Bromophenyl, cyclohexylmethyl-triazole Not reported

Key Observations:

  • The bromine atom’s larger van der Waals radius may also influence binding pocket interactions in biological targets.
  • Heterocyclic Core: Pyridazine-based compounds (e.g., target compound) exhibit distinct electronic properties compared to pyrimidine or triazole analogues. Pyridazine’s electron-deficient nature may enhance interactions with enzymatic active sites .
  • Acetamide Modifications: Substitution of the acetamide nitrogen with furan-2-ylmethyl introduces a planar, aromatic moiety, contrasting with the flexible ethoxyethyl group in the fluorophenyl analogue . This difference could impact conformational stability and target selectivity.

Physicochemical and Computational Properties

Table 3: Calculated Physicochemical Parameters

Parameter Target Compound N-(4-Bromophenyl)-2-[(triazol-3-yl)sulfanyl]acetamide Pyrimidine-sulfanyl Acetamide
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 5 5 6
XLogP (Lipophilicity) 2.6 (predicted) 3.1 1.8
Topological Polar Surface Area 87.5 Ų 85.2 Ų 98.3 Ų
Molecular Weight 434.7 g/mol 428.3 g/mol 309.8 g/mol

Analysis:

  • The target compound’s higher XLogP (2.6) compared to pyrimidine analogues (1.8) reflects increased lipophilicity due to bromine and furan groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Basic: What are the critical steps in synthesizing 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide?

The synthesis involves:

  • Step 1 : Formation of the pyridazine core via cyclization of appropriate precursors (e.g., hydrazine derivatives with diketones).
  • Step 2 : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3 : Sulfur-based linkage (sulfanyl group) attachment using thiol-alkylation or displacement reactions.
  • Step 4 : Acetamide functionalization via coupling of the furan-2-ylmethylamine moiety using carbodiimide-mediated amidation.
    Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for coupling steps), and purification via column chromatography .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of bromophenyl-pyridazine derivatives?

  • Temperature : Lower temperatures (0–25°C) reduce side reactions during thiol-alkylation, while higher temperatures (70–90°C) accelerate coupling steps.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for bromophenyl incorporation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) stabilize intermediates in SNAr reactions.
  • Workflow Monitoring : Use TLC or HPLC to track intermediates and adjust reaction times dynamically .

Basic: What spectroscopic techniques validate the structure of this compound?

  • NMR : ¹H/¹³C NMR confirm aromatic proton environments (e.g., pyridazine C-H at δ 8.5–9.0 ppm) and acetamide carbonyl (δ ~170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
  • IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .

Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations?

  • X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., sulfanyl group orientation) and confirms dihedral angles between aromatic rings.
  • SHELX Refinement : Software like SHELXL refines occupancy factors and thermal parameters, distinguishing disorder from static structural features.
    Example: A 2021 study resolved conflicting NMR assignments for a similar acetamide using space group P2₁/c and R-factor convergence to <0.05 .

Basic: What stability considerations are critical for handling this compound?

  • Light Sensitivity : Protect from UV exposure to prevent bromophenyl debromination.
  • Temperature : Store at –20°C in inert atmospheres to avoid acetamide hydrolysis.
  • Solvent Compatibility : Use anhydrous DMSO for stock solutions to minimize degradation .

Advanced: How can thermodynamic vs. kinetic control influence regioselectivity in pyridazine functionalization?

  • Thermodynamic Control : Prolonged heating favors more stable products (e.g., para-substituted bromophenyl groups).
  • Kinetic Control : Low temperatures and bulky ligands favor meta-substitution in cross-coupling reactions.
    Example: A 2025 study showed that Pd-catalyzed coupling at 25°C yielded 85% meta-bromophenyl isomer, while 80°C shifted to 90% para-isomer .

Basic: What in vitro assays are used to screen this compound’s bioactivity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
  • Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure.
  • Cytotoxicity : MTT assays using IC₅₀ values against cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How do researchers address discrepancies between in vitro bioactivity and in vivo efficacy?

  • Metabolic Stability : Assess hepatic microsome clearance to identify rapid degradation (e.g., cytochrome P450 interactions).
  • Solubility Optimization : Modify formulation using PEGylation or liposomal encapsulation.
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS in rodent models .

Basic: What computational methods predict interaction modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., ATP-binding pockets).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Correlates substituent electronegativity (e.g., bromine) with inhibitory potency .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

  • Core Modifications : Replace pyridazine with triazole to enhance metabolic stability.
  • Substituent Effects : Compare bromophenyl vs. fluorophenyl on target affinity (ΔΔG calculations).
  • Functional Group Additions : Introduce hydroxyl groups to improve water solubility without compromising binding .

Basic: What analytical techniques identify impurities in synthesized batches?

  • HPLC-PDA : Detects UV-active impurities (λ = 254 nm) with C18 columns.
  • LC-HRMS : Identifies byproduct structures (e.g., dehalogenated derivatives).
  • NMR Spiking : Confirms impurity identity by adding authentic standards .

Advanced: How can cryo-EM complement crystallography for studying ligand-protein complexes?

  • Resolution : Cryo-EM (2.5–3.5 Å) visualizes flexible regions (e.g., solvent-exposed acetamide groups) unresolved in X-ray structures.
  • Sample Preparation : Rapid vitrification preserves native conformations of low-affinity complexes.
    Example: A 2023 study resolved a bromophenyl-acetamide bound to a kinase using 300 kV TEM and RELION processing .

Basic: What safety protocols are essential for handling brominated aromatic compounds?

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapor.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways?

  • Tracer Studies : Administer ¹³C-labeled acetamide to track incorporation into metabolites via NMR or MS.
  • Deuterium Exchange : Quantify H/D exchange rates to identify labile protons in vivo.
    Example: A 2024 study used ²H-labeled furan to map hepatic oxidation pathways .

Cross-Disciplinary: What non-pharmacological applications exist for bromophenyl-pyridazine derivatives?

  • Materials Science : As electron-deficient moieties in organic semiconductors (e.g., OFETs).
  • Chemical Biology : Photoaffinity probes for mapping protein-ligand interactions via click chemistry.
  • Catalysis : Ligands for Pd-catalyzed cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.